2-(6-Methylquinolin-3-yl)acetamide

HDAC isoform selectivity Quinoline SAR Epigenetic inhibitor design

2-(6-Methylquinolin-3-yl)acetamide is a C12H12N2O quinoline derivative (MW 200.24) featuring a methyl substituent at the 6-position and an acetamide moiety at the 3-position of the quinoline ring. The compound belongs to the broader class of quinoline-3-acetamides, which have been investigated as scaffolds for histone deacetylase (HDAC) inhibition, nicotinamide N-methyltransferase (NNMT) modulation, and as synthetic intermediates for more complex quinoline-based foldamers and bioactive molecules.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13324467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylquinolin-3-yl)acetamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C=C1)CC(=O)N
InChIInChI=1S/C12H12N2O/c1-8-2-3-11-10(4-8)5-9(7-14-11)6-12(13)15/h2-5,7H,6H2,1H3,(H2,13,15)
InChIKeyMEUUSPHKEXDCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylquinolin-3-yl)acetamide (CAS 1421602-59-6): Procurement-Grade Quinoline Acetamide Building Block


2-(6-Methylquinolin-3-yl)acetamide is a C12H12N2O quinoline derivative (MW 200.24) featuring a methyl substituent at the 6-position and an acetamide moiety at the 3-position of the quinoline ring . The compound belongs to the broader class of quinoline-3-acetamides, which have been investigated as scaffolds for histone deacetylase (HDAC) inhibition, nicotinamide N-methyltransferase (NNMT) modulation, and as synthetic intermediates for more complex quinoline-based foldamers and bioactive molecules [1]. The combination of a C3-acetamide hydrogen-bonding motif with a C6-methyl hydrophobic group establishes a distinct pharmacophoric profile among quinoline acetamide regioisomers.

Why 2-(6-Methylquinolin-3-yl)acetamide Cannot Be Interchanged with Other Quinoline Acetamide Regioisomers


Quinoline acetamides with identical molecular formulae (C12H12N2O, MW 200.24) exist as multiple regioisomers—including N-(6-methylquinolin-2-yl)acetamide, N-(2-methylquinolin-6-yl)acetamide, and 2-(8-methylquinolin-3-yl)acetamide—that are not functionally interchangeable . Published structure–activity relationship (SAR) studies on quinoline-based HDAC inhibitors demonstrate that the position of substitution on the quinoline ring directly governs isoform selectivity: C3-substituted quinolines consistently favor HDAC6 selectivity, whereas C2- or C4-substituted analogs exhibit different isoform inhibition profiles [1]. Furthermore, the acetamide attachment mode (ring-carbon-linked vs. nitrogen-linked) alters both hydrogen-bonding geometry and metabolic stability, precluding generic substitution without quantitative activity verification.

Quantitative Differentiation Evidence for 2-(6-Methylquinolin-3-yl)acetamide vs. Closest Analogs


C3-Substitution Confers HDAC6 Selectivity Advantage Over C2- and C4-Quinoline Analogs—Class-Level SAR Evidence

In a systematic SAR study of 3-substituted quinolinehydroxamic acids evaluated against HDAC isoforms 1, 2, 6, and 8, C3-substitution was demonstrated to favor HDAC6 selectivity, yielding compounds with nanomolar IC50 values against HDAC6 and significantly reduced activity against HDAC1, HDAC2, and HDAC8 [1]. Lead compounds (25 and 26) from this series exhibited HDAC6-selective nanomolar inhibition and antiproliferative IC50 values of 1.29–2.13 µM against A549 (lung) and HCT116 (colon) cancer cell lines [1]. By contrast, C2- or C4-substituted quinoline analogs from parallel studies did not achieve comparable HDAC6 isoform selectivity, supporting the critical role of the C3 attachment position [2]. Although this specific evidence derives from quinolinehydroxamic acids rather than acetamides, the C3-regiochemical principle is transferable to 2-(6-methylquinolin-3-yl)acetamide as a scaffold for further derivatization. No direct head-to-head comparison of 2-(6-methylquinolin-3-yl)acetamide against its regioisomers was identified in the peer-reviewed literature at the time of this analysis.

HDAC isoform selectivity Quinoline SAR Epigenetic inhibitor design

LogP and Hydrogen-Bond Donor Count Differentiate 2-(6-Methylquinolin-3-yl)acetamide from N-Linked Acetamide Regioisomers—Physicochemical Comparison

2-(6-Methylquinolin-3-yl)acetamide contains a primary amide (-CH2-C(=O)NH2) attached via a methylene linker to the quinoline C3 position, providing one H-bond donor and two H-bond acceptors with a calculated LogP of approximately 1.8 . In contrast, N-(6-methylquinolin-2-yl)acetamide and N-(2-methylquinolin-6-yl)acetamide feature the acetamide directly N-linked to the quinoline ring, resulting in a different H-bond donor/acceptor geometry (one donor, two acceptors but with distinct vector orientation) and a lower calculated LogP (~1.5) due to reduced hydrophobicity around the amide group [1]. These physicochemical differences translate to divergent predicted membrane permeability and target-binding geometries, making the C-linked acetamide isomer preferentially suited for applications requiring enhanced lipophilicity with retained hydrogen-bonding capacity .

Lipophilicity Hydrogen bonding Drug-likeness prediction

Commercially Available C3-Acetamide Quinoline Building Block with 95% Purity—Procurement-Ready Differentiation from Discontinued or Lower-Purity Analogs

2-(6-Methylquinolin-3-yl)acetamide (CAS 1421602-59-6) is currently listed as an in-stock research chemical by multiple suppliers including Fluorochem and Enamine (EN300-109003) at 95% minimum purity . By contrast, the closely related 2-(8-methylquinolin-3-yl)acetamide (8-methyl regioisomer, EN300-109004) is also available at 95%, but the unsubstituted 2-(quinolin-3-yl)acetamide (CAS 21863-59-2) has been listed as 'Discontinued' by at least one major supplier (CymitQuimica) as of 2019 . For procurement planning, the 6-methyl derivative offers a reliable supply chain advantage over the non-methylated analog while preserving the same C3-acetamide pharmacophore, enabling consistent SAR exploration without supply interruption risk.

Chemical procurement Building block availability Synthetic intermediate

Methyl Group at Position 6 Enhances Lipophilicity Relative to Unsubstituted 2-(Quinolin-3-yl)acetamide—Physicochemical Differentiation

The addition of a methyl group at the quinoline 6-position increases the molecular weight from 186.21 g/mol (2-(quinolin-3-yl)acetamide, C11H10N2O) to 200.24 g/mol (2-(6-methylquinolin-3-yl)acetamide, C12H12N2O) and raises the calculated LogP by approximately 0.5–0.7 units [1]. This methyl-driven lipophilicity gain is consistent with the well-established Hansch hydrophobic constant (π = +0.56 for aromatic methyl substitution) [1]. The 6-methyl substituent also introduces steric bulk that can modulate binding pocket complementarity in target proteins, as evidenced by docking studies on quinolinium-based NNMT inhibitors showing that the 6-position substituent directly contacts the enzyme substrate-binding site residues [2]. The unsubstituted analog lacks this hydrophobic contact potential.

Structure-property relationships Lipophilic efficiency Quinoline substitution effects

Optimal Research Application Scenarios for 2-(6-Methylquinolin-3-yl)acetamide Based on Differentiated Evidence


HDAC6-Selective Inhibitor Lead Generation Using the C3-Acetamide Quinoline Scaffold

Researchers pursuing isoform-selective HDAC6 inhibitors should prioritize 2-(6-methylquinolin-3-yl)acetamide as a core scaffold based on class-level SAR evidence demonstrating that C3-substituted quinolines favor HDAC6 selectivity over HDAC1, HDAC2, and HDAC8 [1]. The C3-acetamide can serve as a Zn²⁺-binding group precursor (via hydrolysis to the carboxylic acid or conversion to hydroxamic acid), enabling systematic exploration of HDAC6-selective chemical space. The 6-methyl substituent provides a hydrophobic contact point that can be further elaborated to optimize isoform selectivity and antiproliferative potency in lung (A549) and colon (HCT116) cancer models [1].

NNMT Inhibitor Development Leveraging Quinoline C3 and C6 Substitution Vectors

Based on the NNMT inhibitor SAR established by Neelakantan et al. (2017), quinoline-based scaffolds with substituents at both the 3- and 6-positions engage the NNMT substrate-binding site through complementary hydrophobic and hydrogen-bonding interactions [1]. 2-(6-Methylquinolin-3-yl)acetamide provides both substitution vectors in a single building block, enabling rapid derivatization to quinolinium-based NNMT inhibitors. The acetamide at C3 can be converted to N-methylated quinolinium species that achieve low-micromolar NNMT inhibition (IC50 ~1 µM range for lead compounds) [1]. The 6-methyl group enhances lipophilicity, aligning with the SAR observation that hydrophobic substituents at this position improve NNMT binding affinity [1].

Quinoline Foldamer and Supramolecular Chemistry Building Block

2-(6-Methylquinolin-3-yl)acetamide serves as a monomeric building block for quinoline-based foldamers—synthetic oligomers that adopt defined secondary structures through non-covalent interactions [1]. The C3-acetamide provides a hydrogen-bonding handle for oligomer elongation via amide coupling, while the 6-methyl group contributes to hydrophobic packing interactions that stabilize folded conformations. Patent literature (US20220047576) describes quinoline amide foldamers capable of binding islet amyloid polypeptide (IAPP) with therapeutic implications for diabetes and neurodegenerative diseases [1]. The reliable commercial availability of the 6-methyl C3-acetamide isomer makes it a practical choice for foldamer synthesis programs requiring reproducible building block supply.

Diversity-Oriented Synthesis Library Production

For high-throughput screening (HTS) library construction, 2-(6-methylquinolin-3-yl)acetamide offers a chemically tractable primary amide handle for diversification via amide coupling, reduction, or hydrolysis, while the 6-methyl group provides a constant hydrophobic substituent across the library. The 95% purity and in-stock availability from multiple reputable vendors (Fluorochem, Enamine) [1] ensure batch-to-batch consistency across large library synthesis campaigns. This compound fills a specific chemical space niche (C12H12N2O quinoline acetamide) distinct from the more commonly available 2-substituted or N-linked regioisomers, increasing library scaffold diversity.

Quote Request

Request a Quote for 2-(6-Methylquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.